Cas no 909898-73-3 (1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride)

1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride is a sterically hindered N-heterocyclic carbene (NHC) precursor with significant utility in organometallic catalysis and ligand design. The brominated aryl substituents enhance its stability and electronic tunability, while the diisopropyl groups provide steric bulk, improving selectivity in catalytic reactions. This compound serves as a versatile precursor for generating highly active metal-NHC complexes, particularly in cross-coupling and polymerization processes. Its robust structure ensures thermal stability, making it suitable for demanding reaction conditions. The chloride counterion further facilitates ligand exchange, enabling efficient coordination with transition metals. This compound is particularly valuable in academic and industrial research for developing tailored catalytic systems.
1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride structure
909898-73-3 structure
商品名:1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride
CAS番号:909898-73-3
MF:C27H35Br2ClN2
メガワット:582.841204881668
CID:5086467
PubChem ID:87179697

1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride 化学的及び物理的性質

名前と識別子

    • 1,3-bis(4-bromo-2,6-diisopropylphenyl)-1??-imidazol-1-ylium chloride
    • 909898-73-3
    • 1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride
    • SCHEMBL946056
    • 1,3-bis[4-bromo-2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride
    • F74037
    • インチ: 1S/C27H35Br2N2.ClH/c1-16(2)22-11-20(28)12-23(17(3)4)26(22)30-9-10-31(15-30)27-24(18(5)6)13-21(29)14-25(27)19(7)8;/h9-19H,1-8H3;1H/q+1;/p-1
    • InChIKey: XAKFRXQWXJHBFX-UHFFFAOYSA-M
    • ほほえんだ: C(C1C=C(Br)C=C(C(C)C)C=1[N+]1C=CN(C2C(=CC(Br)=CC=2C(C)C)C(C)C)C=1)(C)C.[Cl-]

計算された属性

  • せいみつぶんしりょう: 582.08350g/mol
  • どういたいしつりょう: 580.08555g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 32
  • 回転可能化学結合数: 6
  • 複雑さ: 479
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 8.8Ų

1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P01XDOG-1g
1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride
909898-73-3 98%
1g
$217.00 2024-04-20
Aaron
AR01XDWS-1g
1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride
909898-73-3 98%
1g
$274.00 2025-02-12
Aaron
AR01XDWS-100mg
1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride
909898-73-3 98%
100mg
$73.00 2025-02-12
eNovation Chemicals LLC
Y1265855-100mg
1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride
909898-73-3 98%
100mg
$120 2025-02-24
eNovation Chemicals LLC
Y1265855-250mg
1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride
909898-73-3 98%
250mg
$145 2024-06-05
Aaron
AR01XDWS-250mg
1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride
909898-73-3 98%
250mg
$110.00 2025-02-12
1PlusChem
1P01XDOG-100mg
1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride
909898-73-3 98%
100mg
$61.00 2024-04-20
eNovation Chemicals LLC
Y1265855-100mg
1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride
909898-73-3 98%
100mg
$115 2024-06-05
eNovation Chemicals LLC
Y1265855-1g
1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride
909898-73-3 98%
1g
$275 2025-02-28
eNovation Chemicals LLC
Y1265855-250mg
1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride
909898-73-3 98%
250mg
$155 2025-02-28

1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride 関連文献

1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chlorideに関する追加情報

Comprehensive Overview of 1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride (CAS No. 909898-73-3)

The compound 1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride (CAS No. 909898-73-3) is a highly specialized imidazolium-based ionic liquid with significant applications in organic synthesis, catalysis, and material science. Its unique molecular structure, featuring brominated diisopropylphenyl groups, makes it a valuable intermediate for researchers exploring N-heterocyclic carbene (NHC) ligands and ionic liquid chemistry. This article delves into its properties, synthesis, and relevance in cutting-edge scientific research.

In recent years, the demand for imidazolium salts like 1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride has surged due to their role in green chemistry and sustainable catalysis. Researchers are increasingly focusing on halogenated ionic liquids for their stability and tunable reactivity, aligning with global trends toward eco-friendly solvents. This compound’s bromo-functionalized aromatic rings also make it a candidate for photocatalysis and OLED materials, addressing growing interest in energy-efficient technologies.

The synthesis of CAS No. 909898-73-3 typically involves the quaternization of a substituted imidazole with 4-bromo-2,6-diisopropylphenyl groups, followed by anion exchange to yield the chloride salt. Its sterically hindered structure enhances thermal stability, a critical feature for high-temperature applications. Analytical techniques such as NMR spectroscopy and X-ray crystallography confirm its purity and structural integrity, ensuring reproducibility in research settings.

From an industrial perspective, 1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride is gaining traction in polymer chemistry and coordination chemistry. Its ability to form stable metal complexes is exploited in designing homogeneous catalysts for C-C coupling reactions, a hot topic in pharmaceutical intermediates synthesis. Additionally, its lipophilic character makes it suitable for phase-transfer catalysis, a technique widely discussed in AI-driven drug discovery forums.

Safety and handling of CAS No. 909898-73-3 adhere to standard laboratory protocols, with emphasis on moisture-sensitive storage due to its ionic nature. While not classified as hazardous, its bromine content warrants careful disposal to align with environmental regulations—a frequent query among sustainability-focused users. Recent publications highlight its potential in battery electrolytes, tapping into the booming energy storage market.

In conclusion, 1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride exemplifies the intersection of advanced materials and applied chemistry. Its versatility and adaptability to emerging technologies ensure its continued relevance in both academic and industrial research. For scientists seeking high-performance ionic liquids or tailored NHC precursors, this compound offers a robust solution backed by rigorous scientific validation.

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